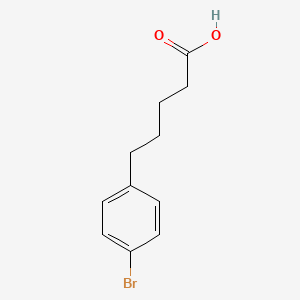
5-(4-bromophenyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)pentanoic Acid is a chemical compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-(4-bromophenyl)pentanoic Acid consists of 14 heavy atoms, 6 of which are aromatic . The structure can be viewed as a 2D or 3D model .Physical And Chemical Properties Analysis
5-(4-bromophenyl)pentanoic Acid has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.36 . Its water solubility is 0.0713 mg/ml .Applications De Recherche Scientifique
Synthesis and Characterization in Organic Chemistry : Gaudry et al. (1956) conducted a systematic investigation into the synthesis of hydroxyproline and dihydroxyvaleric acid from derivatives of 2-amino-4-pentenoic acid. This included derivatives of 5-halogenated-4-valerolactones and 4,5-dihalogenated pentanoic acids, demonstrating the utility of such compounds in synthetic organic chemistry (Gaudry, Berlinguet, Langis, & Paris, 1956).
Radiopaque Compounds for X-ray Imaging : Gopan et al. (2021) synthesized a radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, by iodination of 4,4-bis(4-hydroxyphenyl)pentanoic acid. This compound, with high iodine content, exhibited substantial radiopacity and potential for clinical X-ray imaging applications (Gopan, Susan, Jayadevan, & Joseph, 2021).
Green Chemistry and Sustainable Manufacturing : Al‐Naji et al. (2020) studied the conversion of γ-valerolactone (GVL) into pentanoic acid (PA) using aqueous formic acid, highlighting the importance of such processes in sustainable and environmentally friendly chemical manufacturing (Al‐Naji, Van Aelst, Liao, d'Hullian, Tian, Wang, Gläser, & Sels, 2020).
Solid Phase Synthesis Applications : Bleicher et al. (2000) reported on the synthesis of compounds including 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid and its applications as new linkers for solid phase synthesis. These compounds showed higher acid stability compared to standard trityl resins, indicating their potential in peptide and organic synthesis (Bleicher, Lutz, & Wuethrich, 2000).
Bioorganic and Medicinal Chemistry : Ulhaq et al. (1998) designed 2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS). This study demonstrated the potential of pentanoic acid derivatives in developing pharmaceutical agents targeting specific enzymes (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 5-(4-bromophenyl)pentanoic Acid is Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital cellular functions.
Mode of Action
It is known that the compound interacts with the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids.
Biochemical Pathways
Given its target, it can be inferred that the compound may influence the metabolic pathways of aromatic amino acids .
Pharmacokinetics
It is known that the compound has high gi absorption . This suggests that the compound can be readily absorbed in the gastrointestinal tract, which could potentially impact its bioavailability.
Result of Action
Given its interaction with aromatic-amino-acid aminotransferase, it can be inferred that the compound may influence the metabolism of aromatic amino acids at the molecular and cellular levels .
Action Environment
It is known that the compound is used in suzuki–miyaura coupling reactions , which are known to be influenced by various environmental factors such as temperature and pH .
Propriétés
IUPAC Name |
5-(4-bromophenyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWILUDBFIBDCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)pentanoic Acid | |
CAS RN |
22647-95-6 |
Source


|
| Record name | 5-(4-bromophenyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

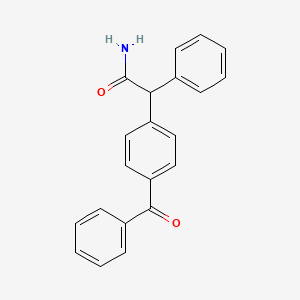
![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2425640.png)
![Ethyl 1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2425641.png)
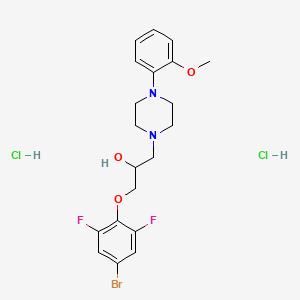
![Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425644.png)
![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)

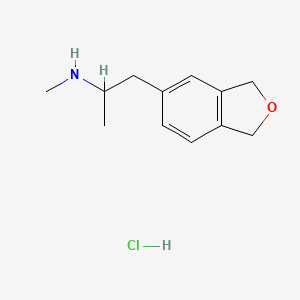
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425651.png)
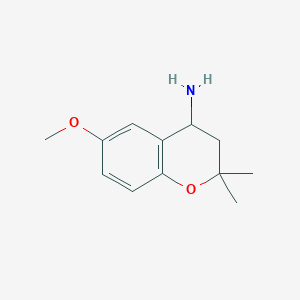
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)
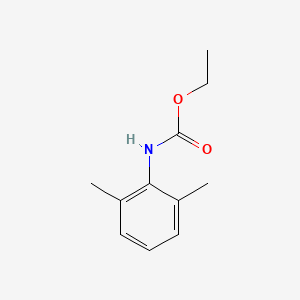
![N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2425657.png)